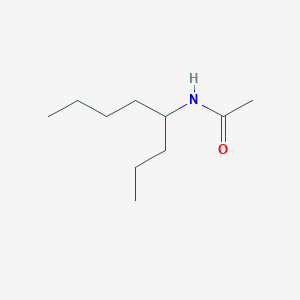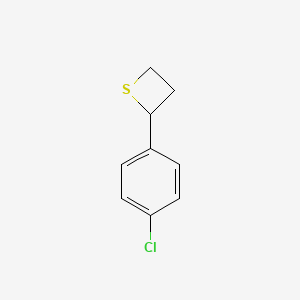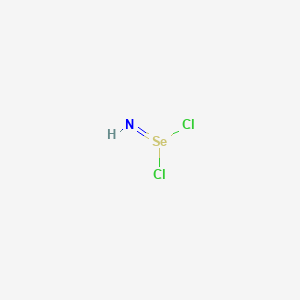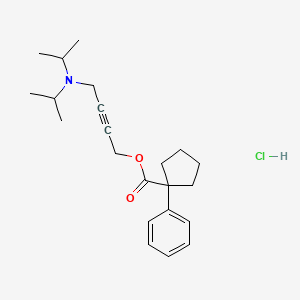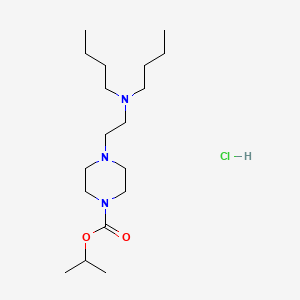
1,2-Dihexylcyclopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihexylcyclopropene is an organic compound with the molecular formula C15H28 . It is a cyclopropene derivative where two hexyl groups are attached to the cyclopropene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihexylcyclopropene typically involves the reaction of hexyl-substituted alkenes with carbenes. Carbenes are highly reactive species that can add to double bonds to form cyclopropane rings. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the successful formation of the cyclopropene ring .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihexylcyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the cyclopropene ring into a cyclopropane ring.
Substitution: The hexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce cyclopropane derivatives .
Scientific Research Applications
1,2-Dihexylcyclopropene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,2-Dihexylcyclopropene exerts its effects involves the interaction of its cyclopropene ring with various molecular targets. The strained nature of the cyclopropene ring makes it highly reactive, allowing it to participate in a range of chemical reactions. These reactions often involve the formation of reactive intermediates that can interact with biological molecules or other chemical species .
Comparison with Similar Compounds
Cyclopropene: The parent compound of 1,2-Dihexylcyclopropene, with no substituents.
1,2-Dimethylcyclopropene: A similar compound with methyl groups instead of hexyl groups.
1,2-Diphenylcyclopropene: A compound with phenyl groups attached to the cyclopropene ring.
Uniqueness: this compound is unique due to the presence of long hexyl chains, which can influence its physical and chemical properties.
Properties
CAS No. |
35365-52-7 |
|---|---|
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
1,2-dihexylcyclopropene |
InChI |
InChI=1S/C15H28/c1-3-5-7-9-11-14-13-15(14)12-10-8-6-4-2/h3-13H2,1-2H3 |
InChI Key |
OTAPPAKLMIEBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C1)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



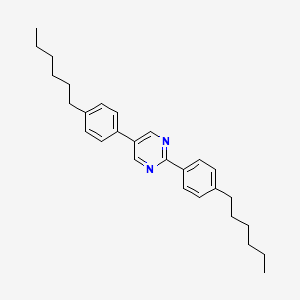
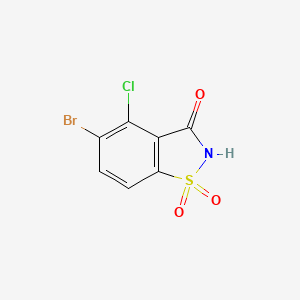


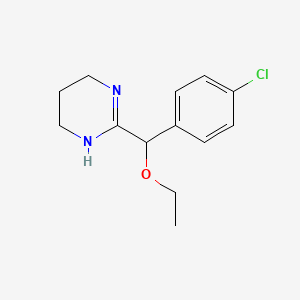
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)
